N-(3-fluoro-4-methylphenyl)-2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamide
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Description
N-(3-fluoro-4-methylphenyl)-2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26FN5O2S and its molecular weight is 467.56. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Research has led to the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, which showed significant analgesic and anti-inflammatory activities. These compounds were evaluated as cyclooxygenase-1/2 inhibitors, with some demonstrating high inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac. This suggests potential applications in the development of new anti-inflammatory and pain management therapies (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Activity
A series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides were synthesized and evaluated for their anticonvulsant activity, showing protection in animal models of epilepsy. This indicates the potential application of these derivatives in treating neurological disorders such as epilepsy (Obniska et al., 2015).
Antagonists of Vanilloid Receptor-1
Piperazinylpyrimidine analogues were synthesized as antagonists of the vanilloid 1 receptor (VR1 or TRPV1), aiming to develop treatments for chronic pain. Optimization of these compounds led to the discovery of potent TRPV1 antagonists with improved physicochemical and pharmacokinetic properties, highlighting their potential in chronic pain management (Wang et al., 2007).
Antibacterial Activity
Isoxazolinyl oxazolidinones derivatives were synthesized and showed significant in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria. These compounds exhibited lower MIC values compared to linezolid against various bacterial strains, suggesting their application in developing new antibacterial agents (Varshney et al., 2009).
Antineoplastic Tyrosine Kinase Inhibitor
The study on the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients revealed its main metabolic pathways, including N-demethylation and amide hydrolysis. This research aids in understanding the drug's metabolism in humans, contributing to the development of targeted cancer therapies (Gong et al., 2010).
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-17-3-4-18(13-21(17)25)28-23(31)15-33-24-14-22(26-16-27-24)30-11-9-29(10-12-30)19-5-7-20(32-2)8-6-19/h3-8,13-14,16H,9-12,15H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBKSMSZSMYMHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.